molecular formula C21H22ClN3O2 B2968529 1-(5-chloro-2-methoxyphenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351609-40-9

1-(5-chloro-2-methoxyphenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No.: B2968529
CAS No.: 1351609-40-9
M. Wt: 383.88
InChI Key: QCVBTUHTABKBTJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents, including compounds similar in structure to the one , has shown promising antiproliferative effects against various cancer cell lines. For instance, specific derivatives demonstrated moderate to strong activity against breast carcinoma MCF-7 cell lines, with certain compounds exhibiting extreme selectivity and high activity, suggesting potential as lead compounds in the development of breast carcinoma drugs. These compounds also showed high antioxidant activity and significant antimicrobial activity in vitro, highlighting their multifaceted therapeutic potential (Perković et al., 2016).

Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. Structural affinity analysis revealed that specific substituents on the quinazoline or isoquinoline rings enhance adenosine A(3) receptor affinity. This suggests that these compounds, by virtue of their structure-activity relationships, could serve as potent and selective human adenosine A(3) receptor antagonists, offering a basis for further pharmacological exploration (van Muijlwijk-Koezen et al., 2000).

Synthetic Methodology

The development of synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a core structure in many isoquinoline alkaloids, underlines the importance of these compounds in drug discovery and development. These methodologies facilitate the synthesis of diverse urea derivatives, potentially expanding the repertoire of compounds for biological evaluation and therapeutic applications (Mujde, Özcan, & Balcı, 2011).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-27-20-9-8-18(22)14-19(20)24-21(26)23-11-4-5-12-25-13-10-16-6-2-3-7-17(16)15-25/h2-3,6-9,14H,10-13,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBTUHTABKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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